

# Application Notes and Protocols: Spectrophotometric Determination of Metal Ions with Diethyldithiocarbamate

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## Compound of Interest

Compound Name: Nickel diethyldithiocarbamate

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Audience: Researchers, scientists, and drug development professionals.

## Principle and Applications

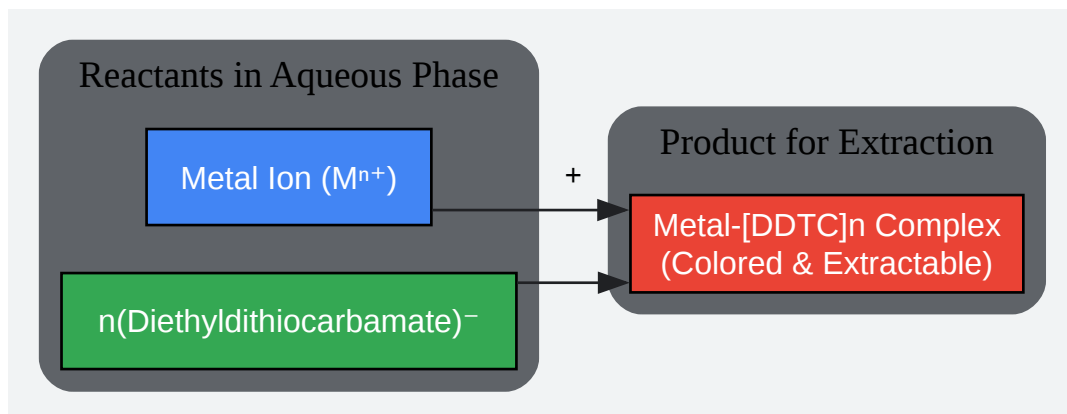
Sodium diethyldithiocarbamate (NaDDTC) is a versatile chelating agent that reacts with a wide range of metal ions to form stable, colored metal-DDTC complexes.<sup>[1]</sup> These complexes are typically insoluble in water but can be readily extracted into an organic solvent, a property that is leveraged for their spectrophotometric determination.<sup>[1]</sup> The intensity of the color of the organic extract is directly proportional to the concentration of the metal ion, which can be quantified by measuring its absorbance at a specific wavelength using a UV-Vis spectrophotometer.

This method is noted for its simplicity, speed, high sensitivity, and the use of inexpensive and readily available reagents.<sup>[2]</sup> It is applicable to the determination of numerous transition metals, including copper (Cu), mercury (Hg), nickel (Ni), cobalt (Co), lead (Pb), molybdenum (Mo), and zinc (Zn), among others, in various matrices such as environmental, biological, and pharmaceutical samples.<sup>[2][3][4]</sup>

## General Reaction and Workflow

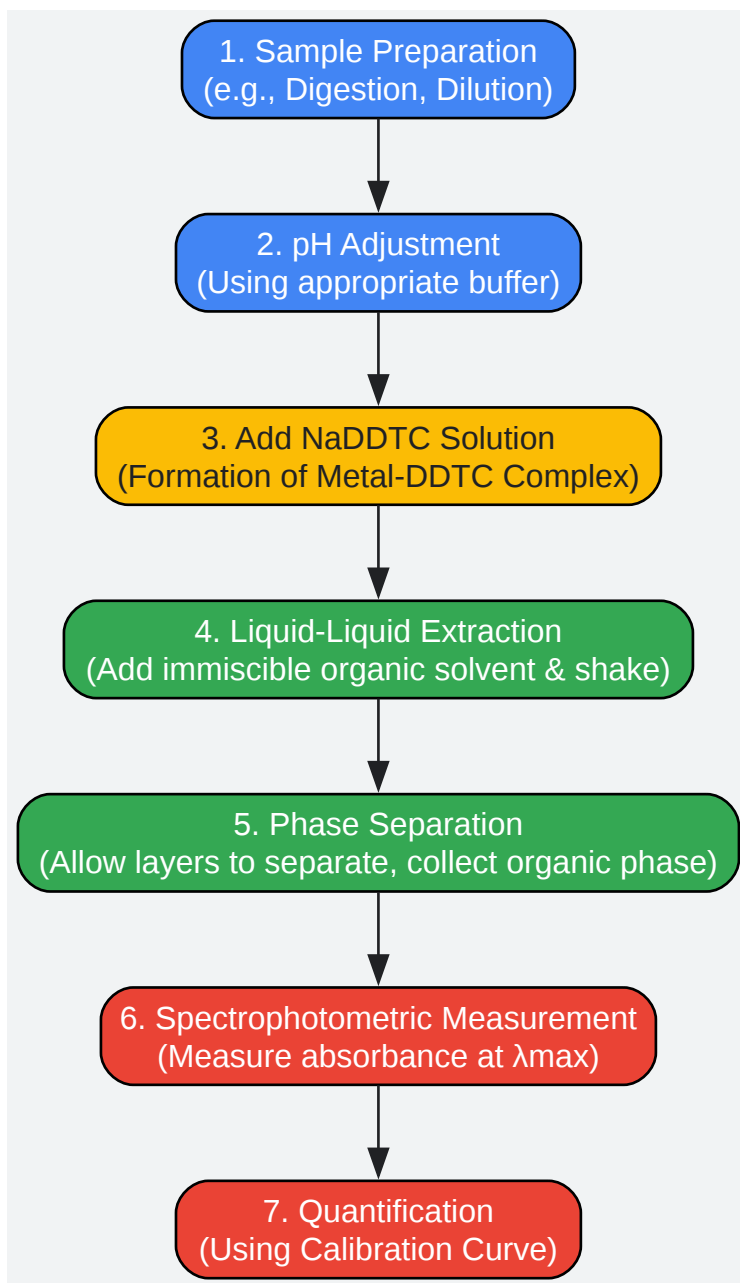
The fundamental reaction involves the chelation of a metal ion ( $M^{n+}$ ) by the diethyldithiocarbamate ligand. The two sulfur atoms in the DDTC molecule act as donors,

forming a stable chelate ring with the metal ion.[1]



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Caption: General reaction scheme for the formation of a metal-DDTC complex.



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Caption: Standard experimental workflow for metal ion determination using DDTC.

## Quantitative Data Summary

The optimal conditions for the determination of various metal ions using diethyldithiocarbamate are summarized below. These parameters can serve as a starting point for method development.

Metal Ion	Optimal pH	Wavelength ( $\lambda_{\text{max}}$ )	Molar Absorptivity ( $\epsilon$ ) ( $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$ )	Linear Range ( $\mu\text{g/mL}$ )	Extraction Solvent
Copper ( $\text{Cu}^{2+}$ )	5.0 - 8.5[1][2][5]	435 - 440 nm[2][5][6]	$3.16 \times 10^5$ [2]	0.02 - 12.0[2]	Carbon Tetrachloride, Chloroform, Butyl Acetate[2][3][7]
Mercury ( $\text{Hg}^{2+}$ )	5.0[2]	435 nm (indirect) <sup>1</sup> [2]	$1.40 \times 10^4$ [2]	0.02 - 15.0[2]	Carbon Tetrachloride[2]
Molybdenum ( $\text{Mo}^{6+}$ )	~1 (acidic)[4]	670 nm / 956 nm <sup>2</sup>	Not specified	Up to 40 (as Zineb)[8]	Methyl Isobutyl Ketone (MIBK)[8]
Cobalt ( $\text{Co}^{2+}$ )	Not specified	290 - 500 nm <sup>3</sup>	Not specified	0.5 - 3.0[9]	Micellar Media (Tween 20)[9]
Nickel ( $\text{Ni}^{2+}$ )	Not specified	Not specified	Not specified	Not specified	Not specified
Lead ( $\text{Pb}^{2+}$ )	Not specified	Not specified	Not specified	Not specified	Not specified
Zinc ( $\text{Zn}^{2+}$ )	Not specified	435 nm (indirect) <sup>4</sup> [3]	Not specified	Not specified	Chloroform / Carbon Tetrachloride[3]

Notes: <sup>1</sup>Mercury determination is often performed indirectly by measuring the decrease in absorbance of a pre-formed  $\text{Cu}(\text{DDTC})_2$  complex, as the  $\text{Hg}(\text{DDTC})_2$  complex is more stable but colorless.[2] <sup>2</sup>Wavelengths are for the molybdenum complex formed from the dithiocarbamate unit of Zineb with sodium molybdate.[8] <sup>3</sup>The entire spectral range is used for chemometric analysis (e.g., PLS regression) for simultaneous determination with other ions like

copper.[9] <sup>4</sup>Zinc is determined by displacement with excess copper(II) and measuring the resulting absorbance of the Cu(DDTC)<sub>2</sub> complex.[3]

## Experimental Protocols

This protocol outlines the standard liquid-liquid extraction method for the determination of copper.

### 1. Reagents and Equipment:

- Standard Copper (II) Stock Solution (100 µg/mL): Dissolve an appropriate amount of copper sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O) in deionized water.
- Sodium Diethyldithiocarbamate (NaDDTC) Solution (0.1% w/v): Dissolve 0.1 g of NaDDTC in 100 mL of deionized water. Prepare this solution fresh daily to avoid decomposition.[5]
- Buffer Solution: Acetate buffer (pH 5.0) or Ammonia buffer (pH 8.0) can be used.[2][5]
- Extraction Solvent: Carbon tetrachloride (CCl<sub>4</sub>) or Chloroform (CHCl<sub>3</sub>).
- Masking Agent (Optional): EDTA solution can be used to mask interfering ions like Co, Ni, Pb, and Cd.[5]
- Separatory funnels (125 mL).
- UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

### 2. Preparation of Calibration Curve:

- Pipette aliquots of the standard copper stock solution (e.g., 0, 0.5, 1.0, 2.0, 4.0, 6.0 mL of a 10 µg/mL working solution) into a series of 125 mL separatory funnels.
- Add 5 mL of the buffer solution to each funnel to adjust the pH.
- Add 5 mL of the 0.1% NaDDTC solution to each funnel.
- Add a fixed volume of deionized water to bring the total aqueous volume to approximately 25 mL.

- Add exactly 10 mL of the organic extraction solvent (e.g.,  $\text{CCl}_4$ ) to each funnel.
- Stopper the funnels and shake vigorously for 2-3 minutes to extract the yellow  $\text{Cu}(\text{DDTC})_2$  complex into the organic layer.[\[2\]](#)
- Allow the layers to separate completely. Drain and discard the aqueous (upper) layer.
- Collect the organic (lower) layer, filtering through a small plug of cotton or phase separation paper if necessary to remove any residual water.
- Measure the absorbance of each standard solution at 435 nm against a reagent blank (the "0" standard).[\[2\]](#)[\[10\]](#)
- Plot a graph of absorbance versus copper concentration ( $\mu\text{g/mL}$ ) to obtain the calibration curve.

### 3. Analysis of Unknown Sample:

- Prepare the sample solution, performing acid digestion if necessary for solid matrices, and dilute to bring the expected copper concentration within the calibration range.
- Take a known volume of the sample solution and place it in a separatory funnel.
- If interfering ions are suspected, add a masking agent like EDTA.[\[5\]](#)
- Follow steps 2-9 from the "Preparation of Calibration Curve" section.
- Determine the concentration of copper in the sample from the calibration curve.

This advanced microextraction technique offers rapid and efficient preconcentration with minimal solvent usage.[\[1\]](#)

### 1. Reagents and Equipment:

- Standard Copper (II) Solution: As in Protocol 1.
- NaDDTC Solution (0.05 M): Prepare in deionized water.[\[1\]](#)

- Acetate Buffer (pH 5.0).[\[1\]](#)
- Disperser Solvent: Methanol.[\[1\]](#)
- Extraction Solvent: Chloroform or Carbon Tetrachloride.[\[1\]](#)
- Conical-bottom centrifuge tubes (15 mL).
- Microsyringe (for handling extraction solvent).
- Centrifuge.
- UV-Vis Spectrophotometer.

## 2. Experimental Procedure:

- Place 5 mL of the sample (or standard) solution into a 15 mL conical centrifuge tube.[\[1\]](#)
- Add 1 mL of acetate buffer (pH 5) and 1 mL of 0.05 M NaDDTC solution.[\[1\]](#)
- Prepare a mixture of the disperser and extraction solvents. For example, 1 mL of methanol containing 200  $\mu\text{L}$  of chloroform.[\[1\]](#)
- Rapidly inject this mixture into the sample tube using a syringe. A cloudy solution will form, indicating the dispersion of the extraction solvent.[\[1\]](#)
- Centrifuge the mixture for 5 minutes at approximately 1000-3000 rpm. The fine droplets of the extraction solvent containing the  $\text{Cu}(\text{DDTC})_2$  complex will sediment at the bottom of the conical tube.[\[1\]](#)
- Carefully remove the upper aqueous phase with a pipette.
- The sedimented organic phase can be dissolved in a suitable solvent for analysis or allowed to evaporate at room temperature and then reconstituted in a known micro-volume of solvent before measurement.[\[1\]](#)
- Measure the absorbance at 440 nm and quantify using a similarly prepared calibration curve.[\[5\]](#)

## Potential Interferences

Several metal ions can also form complexes with DDTC and may interfere with the determination of the target analyte.

- Competitive Complexation: Ions such as cobalt, nickel, bismuth, lead, and cadmium can form extractable complexes, causing positive interference.[5]
- Mitigation Strategies:
  - pH Control: The extraction of different metal-DDTC complexes is pH-dependent. Selective extraction can sometimes be achieved by carefully controlling the pH of the aqueous solution.
  - Masking Agents: The addition of a strong complexing agent like EDTA or cyanide can prevent the reaction of interfering ions with DDTC. For example, EDTA is often used to mask Co, Ni, and Pb when determining copper.[5]
  - Displacement Reactions: The differing stabilities of metal-DDTC complexes can be used for indirect determination, such as using the more stable Hg(II) to displace Cu(II) from its complex.[2]

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- To cite this document: BenchChem. [Application Notes and Protocols: Spectrophotometric Determination of Metal Ions with Diethyldithiocarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083840#spectrophotometric-determination-of-metal-ions-with-diethyldithiocarbamate]

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